(7Z)-3-(4-chlorophenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
3-[(7Z)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiazolo-triazine ring system, and a methoxy-indolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7Z)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl derivatives, thiazole, triazine, and indole compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and high-throughput screening may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group in the thiazolo-triazine ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the ketone group may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In industry, this compound may find applications in the development of advanced materials, such as polymers, coatings, and electronic devices. Its unique properties can contribute to the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of 3-[(7Z)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo-triazine derivatives, indolone derivatives, and chlorophenyl-containing molecules. These compounds share structural features with 3-[(7Z)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE and may exhibit similar chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C20H15ClN4O3S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
(7Z)-3-(4-chlorophenyl)-7-(5-methoxy-2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H15ClN4O3S/c1-28-13-6-7-15-14(8-13)16(18(26)23-15)17-19(27)25-10-24(9-22-20(25)29-17)12-4-2-11(21)3-5-12/h2-8H,9-10H2,1H3,(H,23,26)/b17-16- |
InChI Key |
XKPUPGPHKIJOOA-MSUUIHNZSA-N |
Isomeric SMILES |
COC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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